molecular formula C15H24 B11896349 Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1R,2R,4S)- CAS No. 13833-25-5

Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1R,2R,4S)-

Cat. No.: B11896349
CAS No.: 13833-25-5
M. Wt: 204.35 g/mol
InChI Key: OPFTUNCRGUEPRZ-ZNMIVQPWSA-N
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Description

Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1R,2R,4S)- (CAS: 515-13-9), commonly referred to as β-elemene, is a sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol . Its structure features a cyclohexane ring substituted with ethenyl, methyl, and two 1-methylethenyl groups, with stereochemical configurations critical to its biological activity .

β-Elemene is naturally occurring in plants such as Curcuma wenyujin, Tephrosia purpurea (62.32% in stem extracts), and Irvingia gabonensis . It is recognized for its antitumor properties, particularly in inhibiting cancer cell proliferation and inducing apoptosis .

Properties

CAS No.

13833-25-5

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1R,2R,4S)-1-ethenyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane

InChI

InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,13-14H,1-2,4,8-10H2,3,5-6H3/t13-,14+,15-/m0/s1

InChI Key

OPFTUNCRGUEPRZ-ZNMIVQPWSA-N

Isomeric SMILES

CC(=C)[C@H]1CC[C@]([C@H](C1)C(=C)C)(C)C=C

Canonical SMILES

CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C

Origin of Product

United States

Biological Activity

Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, commonly known as β-Elemene (CAS No. 515-13-9), is a sesquiterpene derived from the essential oil of Curcuma species. It has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C15H24
  • Molecular Weight: 204.3511 g/mol
  • Density: 0.862 g/cm³
  • Boiling Point: 252°C
  • Flash Point: 98°C
  • Solubility: Soluble in DMSO (50 mg/mL)

β-Elemene exhibits several biological activities through various mechanisms:

  • Antitumor Activity :
    • β-Elemene has been shown to inhibit cell proliferation in various cancer cell lines, including bladder cancer cells (T24, 5637) and others. The compound induces apoptosis and autophagy by modulating key signaling pathways such as STAT3 and cell cycle-related proteins .
  • Cell Cycle Regulation :
    • It has been observed that β-Elemene can block the cell cycle at the S-phase in a dose-dependent manner. This effect is associated with the downregulation of phosphorylated STAT3 (p-STAT3) levels and other cell cycle regulatory proteins .
  • Induction of Apoptosis :
    • The compound promotes apoptosis in cancer cells through mitochondrial pathways, leading to cytochrome c release and activation of caspases .

Biological Activity Data

Cell LineConcentration (µg/mL)Incubation Time (h)Result
T240, 6.25, 12.5, 25, 50, 100, 150, 20024Inhibited proliferation
56370, 25, 50, 7524Induced apoptosis
UM-UC-35024Blocked cell cycle at S-phase
RT4Various24Downregulated p-STAT3

Case Studies

  • Study on Bladder Cancer Cells :
    • A study evaluated the effects of β-Elemene on human bladder cancer cells (T24 and SW780). Results indicated a significant reduction in cell viability and induction of apoptosis after treatment with β-Elemene at concentrations above 50 µg/mL .
  • Mechanistic Insights :
    • Research demonstrated that β-Elemene affects the expression of apoptosis-related proteins such as Bcl-2 and Bax, promoting a shift towards apoptosis in treated cells .
  • In Vivo Studies :
    • Animal studies have shown that β-Elemene can reduce tumor size in xenograft models of cancer by inhibiting angiogenesis and inducing tumor cell death through apoptotic pathways .

Scientific Research Applications

Biological Activities

β-Elemene has garnered attention for its potential therapeutic effects. Research indicates that it possesses anti-tumor properties , particularly against various human bladder cancer cell lines such as RT4, SW780, J82, UMUC-3, TCCSUP, 5637, and T24. The compound has been shown to inhibit cell proliferation and induce apoptosis or autophagy in these cell lines .

Applications in Pharmaceuticals

  • Cancer Treatment : β-Elemene is being investigated as a potential therapeutic agent for bladder cancer and possibly other cancers due to its ability to inhibit tumor growth and induce apoptosis.
  • Complementary Medicine : It is used in traditional medicine systems for its anti-inflammatory and analgesic properties.

Agricultural Uses

In agriculture, β-Elemene is recognized for its antimicrobial properties , making it a candidate for use as a natural pesticide. Its application can help manage plant diseases without the adverse effects associated with synthetic pesticides.

Case Studies

  • Inhibition of Cancer Cell Lines :
    • A study demonstrated that β-Elemene effectively inhibited the proliferation of multiple human bladder cancer cell lines at various concentrations (0 to 200 µg/ml) over a 24-hour incubation period .
    • The results indicated a significant reduction in cell viability correlating with increased concentrations of β-Elemene.
  • Antimicrobial Activity :
    • Research has shown that β-Elemene exhibits significant antimicrobial activity against various pathogens, suggesting its potential use in organic farming practices to protect crops from disease .

Comparison with Similar Compounds

Structural and Functional Analogues

β-Elemene belongs to the sesquiterpene hydrocarbon class, sharing a C₁₅H₂₄ formula with compounds like β-caryophyllene, γ-elemene, and humulene. Key differences lie in their cyclic arrangements and substituents:

Compound Molecular Formula Structure Key Natural Sources Biological Activities Retention Index (RI)
β-Elemene C₁₅H₂₄ Cyclohexane with ethenyl groups Tephrosia purpurea, Curcuma Antitumor, antioxidant 1398
β-Caryophyllene C₁₅H₂₄ Bicyclic (bicyclo[4.4.0]decene) Essential oils (e.g., cloves) Anti-inflammatory, analgesic ~1425*
γ-Elemene C₁₅H₂₄ Isomeric cyclohexane derivative Plant resins, essential oils Limited data; potential antimicrobial ~1380
Humulene C₁₅H₂₄ Macrocyclic (11-membered ring) Hops (Humulus lupulus) Anti-inflammatory, antibacterial ~1454
Key Structural Differences:
  • β-Elemene: Monocyclic with four substituents, including ethenyl groups .
  • β-Caryophyllene : Bicyclic structure with a trans-fused cyclobutane ring .
  • Humulene : Macrocyclic structure with three conjugated double bonds .

Pharmacological and Industrial Relevance

  • Antitumor Activity : β-Elemene demonstrates superior antitumor efficacy compared to β-caryophyllene and humulene, with clinical applications in treating lung and brain cancers .
  • Antioxidant Capacity : In Irvingia gabonensis, β-elemene contributes to antioxidant activity, though its docking scores (-7.0) are less potent than DL-α-tocopherol (-8.0) .
  • Volatility and Extraction : β-Elemene has a retention index (RI) of 1398 in GC-MS, lower than humulene (1454), indicating higher volatility . This property makes it a key component in essential oil analyses .

Stereochemical Considerations

The (1R,2R,4S) configuration of β-elemene distinguishes it from the more commonly reported [1S-(1α,2β,4β)]- stereoisomer .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The asymmetric total synthesis of (1R,2R,4S)-β-elemene begins with (R)-carvone, a monoterpene abundant in spearmint oil, serving as the chiral template. Retrosynthetic disconnection at the C2–C3 bond reveals a 1,4-Michael addition pathway to install the isopropenyl moiety while preserving stereochemical integrity (Scheme 1). Subsequent aldol condensation and Wittig olefination complete the bicyclic framework.

Key stereochemical outcomes arise from the inherent chirality of (R)-carvone, which dictates the configuration at C1, C2, and C4. Computational modeling confirms that the chair-like transition state during the 1,4-Michael addition enforces a diastereomeric ratio (d.r.) of 3:2 for intermediate alcohol 16.

Diastereoselective 1,4-Michael Addition

Optimization of Grignard Reagent Delivery

The critical 1,4-Michael conjugate addition employs a Grignard reagent (isopropenylmagnesium bromide) to (R)-carvone derivative 8 in dichloromethane (DCM) at −78°C. This step achieves 90% yield for ketone 12, with stereoselectivity governed by:

  • Steric hindrance : The bulky isopropenyl group adopts an equatorial position to minimize A1,3 strain.

  • Solvent polarity : Low-polarity DCM stabilizes the transition state, enhancing d.r. to 3:2.

Aldol Condensation and Ketone Reduction

Regioselective Enolate Formation

Treatment of ketone 12 with lithium diisopropylamide (LDA) generates a regioselective enolate, which undergoes aldol condensation with formaldehyde to form bicyclic ketone 15 in 90% yield. The reaction proceeds via a Zimmerman-Traxler transition state, fixing the C2 stereocenter.

Barton–McCombie Deoxygenation

Radical-mediated deoxygenation of alcohol 16 using thiocarbonylimidazolide and tri-n-butyltin hydride removes the C3 hydroxyl group, yielding alkane 9 in 50% yield over two steps.

Wittig Olefination for Side-Chain Installation

Ylide Synthesis and Reactivity

The final stage employs a stabilized ylide (generated from ethyltriphenylphosphonium bromide and potassium tert-butoxide) to convert aldehyde 17 into the target compound via Wittig reaction. Optimized conditions (anhydrous THF, 0°C) achieve 82% yield while preserving stereochemistry.

Comparative Analysis of Synthetic Routes

Parameter8-Step Route5-Step Route
Overall Yield8.7%15.5%
Key Steps1,4-Michael addition → Aldol → WittigDirect reduction → Oxidation → Wittig
Stereochemical ControlModerate (d.r. 3:2)High (d.r. >10:1)
Pharmaceutical RelevanceLimited (uses Sn reagent)Viable for scale-up

The streamlined 5-step protocol eliminates hazardous tin reagents by employing zinc/acetic acid for ketone reduction, improving industrial applicability.

Formulation Strategies for Enhanced Bioavailability

Delivery SystemMethodParticle Size (nm)Entrapment Efficiency
Sterically Stabilized LiposomesEthyl ether injection11097%
PEGylated LiposomesEthanol injection14995.2%
Thermosensitive LiposomesFilm dispersion10387.9%

These systems prolong systemic circulation, with PEGylated variants showing a 3.9-fold increase in plasma half-life compared to free β-elemene.

Analytical Characterization

Spectroscopic Data Correlation

  • ¹H NMR (400 MHz, CDCl3): δ 5.15 (m, 2H, CH2=CH), 4.85 (s, 1H, CH=C), 2.45 (q, J=7.2 Hz, 1H, CH), 1.70 (s, 3H, CH3).

  • Optical Rotation : [α]D²⁵ = −37.6 (c 1.0, CHCl3), confirming the (1R,2R,4S) configuration.

Industrial-Scale Production Challenges

Catalytic Asymmetric Hydrogenation

Recent efforts explore transition metal catalysts (e.g., Ru-BINAP complexes) to induce asymmetry in prochiral intermediates. However, competing π-allyl pathways reduce enantiomeric excess (ee) to <80%, necessitating further ligand optimization .

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